![molecular formula C19H17ClN2O B580034 Prazepam-D5 CAS No. 152477-89-9](/img/structure/B580034.png)
Prazepam-D5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prazepam-D5 is a deuterated derivative of prazepam , which belongs to the class of benzodiazepines . Benzodiazepines are commonly prescribed for their sedative, anxiolytic, and anticonvulsant properties. This compound is used primarily as an internal standard in analytical methods for quantifying benzodiazepines and related compounds in biological samples .
Synthesis Analysis
The synthesis of this compound involves the incorporation of five deuterium atoms into the prazepam molecule. Deuterium substitution is achieved through specific chemical reactions, resulting in the labeled compound. The deuterated form serves as an ideal internal standard for accurate quantification in mass spectrometry-based assays .
Molecular Structure Analysis
This compound shares a similar molecular structure with prazepam, differing only in the presence of deuterium atoms. Its chemical formula is C_19H_13ClN_2D_5O . The deuterium labeling enhances its stability and ensures consistent response during analytical measurements .
Chemical Reactions Analysis
This compound does not exhibit unique chemical reactivity beyond that of prazepam. It participates in the same reactions characteristic of benzodiazepines, including metabolism , oxidation , and conjugation . These reactions influence its pharmacokinetics and elimination from the body .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Anxiety Treatment : Prazepam has been found effective in treating anxiety. Studies have shown that daily doses up to 80 mg can significantly reduce anxiety symptoms. For instance, a study by Rickels et al. (1977) demonstrated that prazepam is more effective than placebo and equally effective as chlordiazepoxide in treating anxious outpatients (Rickels et al., 1977).
Spasticity Treatment : Prazepam has shown efficacy in treating spasticity. Levine et al. (1969) reported that it can be a fairly effective muscle relaxant when given to patients with neurological conditions causing spasticity (Levine et al., 1969).
Carcinogenicity Studies : Research has investigated the carcinogenic potential of prazepam. A study by de la Iglesia et al. (1981) showed that prazepam did not increase tumor rates or change average latency in rats and mice, indicating no positive tumorigenic potential (de la Iglesia et al., 1981).
Metabolism in Humans : DiCarlo et al. (1971) investigated the biotransformation of prazepam in humans, finding that unconjugated drug metabolites were predominant in the systemic circulation over a 48-hour study period (DiCarlo et al., 1971).
Pharmacokinetics : Studies have also looked into the pharmacokinetics of prazepam. Dios-Viéitez et al. (1991) conducted pharmacokinetic analysis of Prazepam and 14C-Prazepam in rats, providing insights into its behavior in the body (Dios-Viéitez et al., 1991).
Clinical Activity Duration : Ansseau et al. (1984) explored the duration of clinical activity of prazepam, revealing that plasma pharmacokinetics alone may not predict the duration of its anxiolytic activity (Ansseau et al., 1984).
Wirkmechanismus
Target of Action
Prazepam-D5, like its parent compound Prazepam, primarily targets the GABA (A) Receptor in the human body . This receptor is a major inhibitory neurotransmitter in the brain, playing a crucial role in reducing neuronal excitability and inducing sedation .
Mode of Action
This compound acts as a positive allosteric modulator of the GABA (A) Receptor . It is believed to stimulate GABA receptors in the ascending reticular activating system . Since GABA is inhibitory, receptor stimulation increases inhibition and blocks both cortical and limbic arousal following stimulation of the brain stem reticular formation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the function of GABA, this compound increases the inhibitory effects of this neurotransmitter, leading to decreased neuronal excitability . This results in the drug’s anxiolytic, anticonvulsant, sedative, and muscle relaxant properties .
Pharmacokinetics
This compound, like Prazepam, is metabolized in the liver . The elimination half-life of Prazepam is quite long, ranging from 36 to 200 hours . This means that the drug and its effects can persist in the body for a significant amount of time. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound might differ slightly due to the presence of deuterium atoms, but this would require further study for confirmation.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its enhancement of GABA function. This leads to a decrease in neuronal excitability, which can result in anxiolysis (reduction of anxiety), anticonvulsant effects, sedation, and muscle relaxation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the individual’s liver function . Additionally, factors such as age, gender, and overall health status can also influence how the drug is processed in the body . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-chloro-1-(cyclopropylmethyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c20-15-8-9-17-16(10-15)19(14-4-2-1-3-5-14)21-11-18(23)22(17)12-13-6-7-13/h1-5,8-10,13H,6-7,11-12H2/i1D,2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQCHHACWWAQLJ-RALIUCGRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)CC4CC4)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016423 |
Source
|
Record name | Prazepam-D5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
152477-89-9 |
Source
|
Record name | Prazepam-D5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.